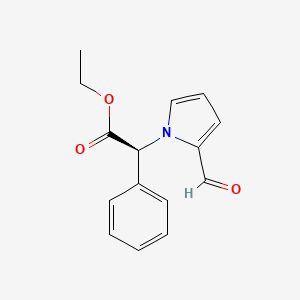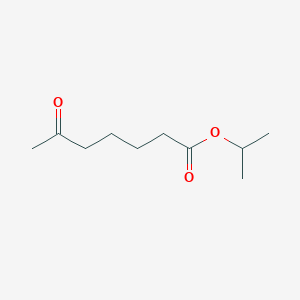
Isopropyl 6-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 6-oxoheptanoate is an organic compound with the molecular formula C10H18O3 It is a derivative of heptanoic acid, featuring an isopropyl group and a ketone functional group at the sixth carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyl 6-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 6-oxoheptanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 6-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-oxoheptanoic acid.
Reduction: 6-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Isopropyl 6-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of isopropyl 6-oxoheptanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the formation of 6-oxoheptanoic acid and isopropanol. The pathways involved in its metabolism can vary depending on the specific enzymes present in the system.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-isopropenyl-6-oxoheptanoic acid: Similar structure but with an isopropenyl group instead of an isopropyl group.
6-oxoheptanoic acid: Lacks the isopropyl group, making it less hydrophobic.
Methyl 6-oxoheptanoate: Similar ester but with a methyl group instead of an isopropyl group.
Uniqueness
Isopropyl 6-oxoheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its isopropyl group increases its hydrophobicity compared to similar compounds, potentially affecting its solubility and interactions in various environments.
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
propan-2-yl 6-oxoheptanoate |
InChI |
InChI=1S/C10H18O3/c1-8(2)13-10(12)7-5-4-6-9(3)11/h8H,4-7H2,1-3H3 |
Clé InChI |
XZHVCFDNYKALMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


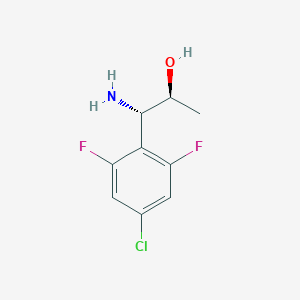
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)


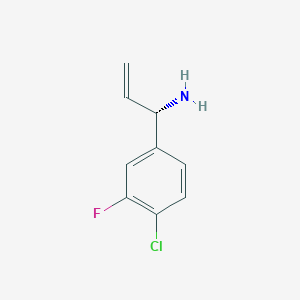
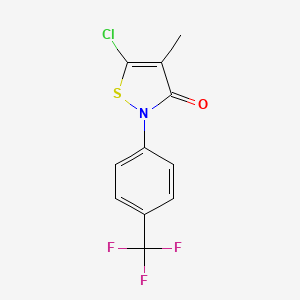
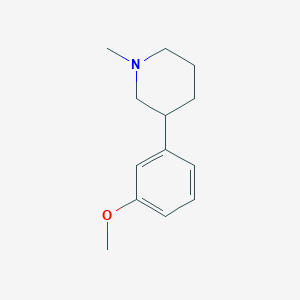
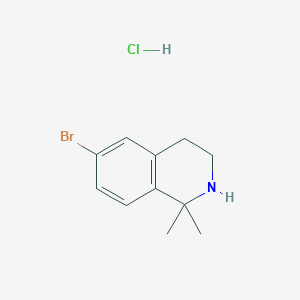
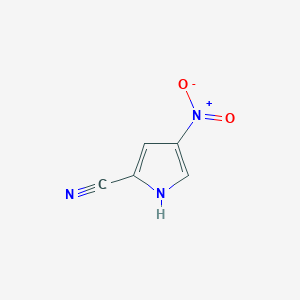

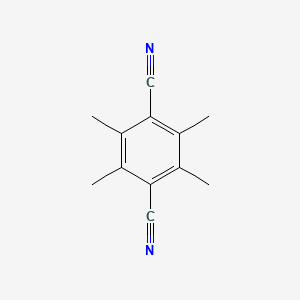
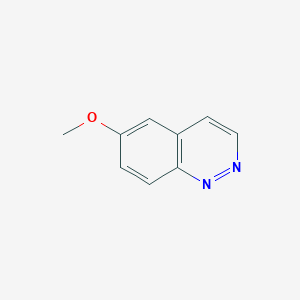
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)
